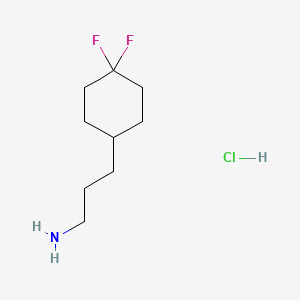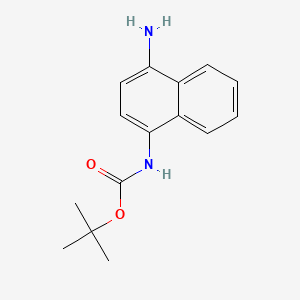
tert-butyl N-(4-aminonaphthalen-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-aminonaphthalen-1-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a naphthalene ring substituted with an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-aminonaphthalen-1-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-aminonaphthalene-1-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-aminonaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: Primary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-aminonaphthalen-1-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis and other organic transformations .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in fluorescence studies due to its naphthalene moiety .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-aminonaphthalen-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
- tert-Butyl N-(5-aminonaphthalen-1-yl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl N-(4-bromonaphthalen-1-yl)carbamate
Comparison: tert-Butyl N-(4-aminonaphthalen-1-yl)carbamate is unique due to the specific positioning of the amino group on the naphthalene ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivities, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl N-(4-aminonaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h4-9H,16H2,1-3H3,(H,17,18) |
InChI Key |
DFPKQKONVPUFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


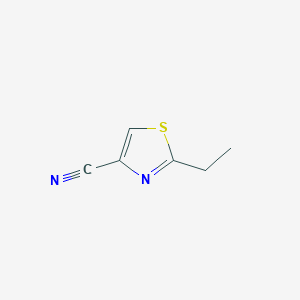
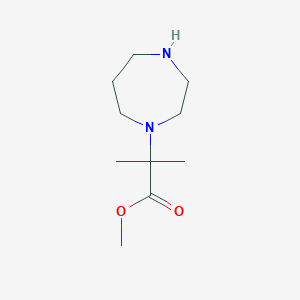


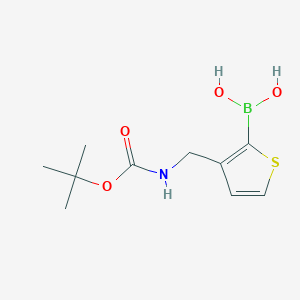
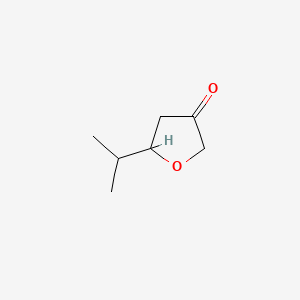
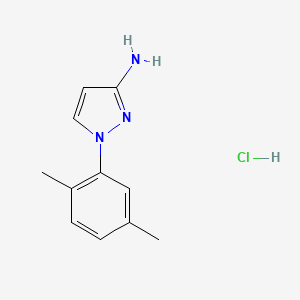
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
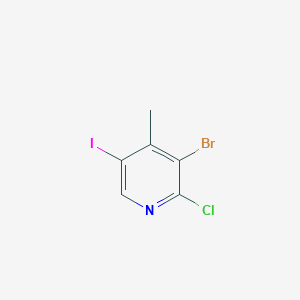
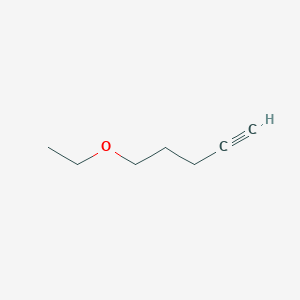

![tert-butyl N-[1-(2-diazoacetyl)cyclobutyl]carbamate](/img/structure/B13466028.png)
